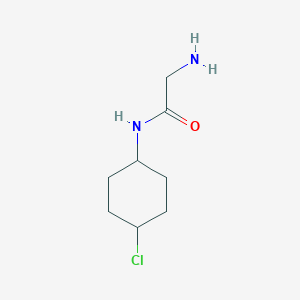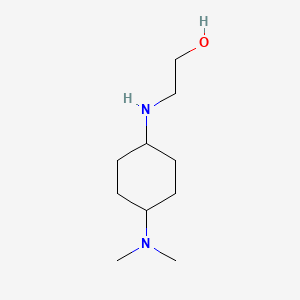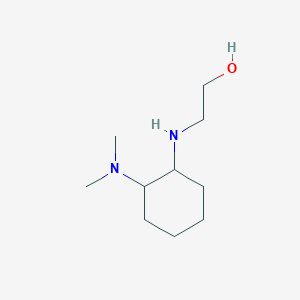![molecular formula C13H27N3O B7928165 N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide](/img/structure/B7928165.png)
N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide is a complex organic compound with a unique structure that includes both cyclohexyl and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide typically involves multiple steps. One common method starts with the cyclohexylamine, which undergoes a reaction with isopropylamine and ethylene diamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce a more saturated amine derivative.
Scientific Research Applications
N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide exerts its effects involves interaction with specific molecular targets. These may include enzymes or receptors that play a role in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide
- N-{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide
- N-{2-[(2-Amino-ethyl)-propyl-amino]-cyclohexyl}-acetamide
Uniqueness
N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and efficacy.
Properties
IUPAC Name |
N-[2-[2-aminoethyl(propan-2-yl)amino]cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-10(2)16(9-8-14)13-7-5-4-6-12(13)15-11(3)17/h10,12-13H,4-9,14H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHCWDAEEWKLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C1CCCCC1NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928085.png)
![N-[2-(Benzyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928095.png)

![N-[4-(Benzyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928105.png)
![N-[2-(Benzyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928108.png)
![N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928111.png)
![2-Amino-N-[2-(benzyl-methyl-amino)-cyclohexyl]-acetamide](/img/structure/B7928123.png)
![2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-acetamide](/img/structure/B7928126.png)
![2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide](/img/structure/B7928127.png)
![2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-acetamide](/img/structure/B7928142.png)
![N-{2-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide](/img/structure/B7928152.png)
![N-{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide](/img/structure/B7928173.png)


